molecular formula C21H15NO B11959952 N-(9-Anthracenylmethylene)-2-hydroxyaniline CAS No. 6076-01-3

N-(9-Anthracenylmethylene)-2-hydroxyaniline

Cat. No.: B11959952
CAS No.: 6076-01-3
M. Wt: 297.3 g/mol
InChI Key: CVNZFHFJMKVNPP-UHFFFAOYSA-N
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Description

N-(9-Anthracenylmethylene)-2-hydroxyaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a hydroxyaniline group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Anthracenylmethylene)-2-hydroxyaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 2-hydroxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: N-(9-Anthracenylmethylene)-2-hydroxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of N-(9-Anthracenylmethylene)-2-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, its ability to undergo redox reactions makes it a potential candidate for applications in oxidative stress-related studies and therapies .

Comparison with Similar Compounds

  • N-(9-Anthracenylmethylene)-4-hydroxyaniline
  • N-(9-Anthracenylmethylene)-3,4-xylidine
  • N-(9-Anthracenylmethylene)-4-chloroaniline

Comparison: N-(9-Anthracenylmethylene)-2-hydroxyaniline is unique due to the presence of the hydroxy group at the ortho position, which can influence its reactivity and binding properties. In contrast, similar compounds with different substituents (e.g., chloro, methyl) may exhibit distinct chemical behaviors and applications .

Properties

CAS No.

6076-01-3

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

2-(anthracen-9-ylmethylideneamino)phenol

InChI

InChI=1S/C21H15NO/c23-21-12-6-5-11-20(21)22-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14,23H

InChI Key

CVNZFHFJMKVNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=CC=C4O

Origin of Product

United States

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